molecular formula C16H18N2O3S B4892650 5-sec-butyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone

5-sec-butyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone

Cat. No. B4892650
M. Wt: 318.4 g/mol
InChI Key: AAVWRZDXNBQTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-sec-butyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone, commonly known as BPHPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPHPT is a pyrimidinone derivative that has been synthesized using a specific chemical method.

Mechanism of Action

The mechanism of action of BPHPT is not fully understood. However, studies have shown that BPHPT inhibits the activity of certain enzymes, such as COX-2, which are involved in various physiological processes. BPHPT has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
BPHPT has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BPHPT inhibits the activity of COX-2, leading to a decrease in the production of inflammatory mediators. BPHPT has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways. In vivo studies have shown that BPHPT exhibits anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using BPHPT in lab experiments is its high purity and stability. BPHPT has been synthesized using a specific chemical method that ensures high yields and purity. However, one of the limitations of using BPHPT in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for BPHPT research. One potential direction is to investigate the use of BPHPT as a potential anti-cancer agent. Studies have shown that BPHPT induces apoptosis in cancer cells, making it a potential candidate for cancer therapy. Another potential direction is to investigate the use of BPHPT as a herbicide. Studies have shown that BPHPT inhibits the growth of weeds, making it a potential candidate for weed control in agriculture. Further research is needed to fully understand the mechanism of action of BPHPT and its potential applications in various fields.

Synthesis Methods

The synthesis of BPHPT involves a multi-step chemical reaction. The initial step involves the reaction of 2-phenylethylamine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the intermediate compound, 2-phenylethyl-2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This intermediate compound is then reacted with butanal to form the final product, BPHPT. The synthesis of BPHPT has been optimized to achieve high yields and purity.

Scientific Research Applications

BPHPT has been extensively studied for its potential applications in various fields of research. In the field of medicine, BPHPT has been shown to exhibit anti-inflammatory and anti-cancer properties. Studies have shown that BPHPT inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. BPHPT has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In the field of agriculture, BPHPT has been studied for its potential use as a herbicide. Studies have shown that BPHPT inhibits the growth of weeds by interfering with the biosynthesis of essential plant hormones.

properties

IUPAC Name

5-butan-2-yl-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-10(2)13-14(20)17-16(18-15(13)21)22-9-12(19)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVWRZDXNBQTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(N=C(NC1=O)SCC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5373293

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